ETHYL 3-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}AMINO)-5-PHENYLTHIOPHENE-2-CARBOXYLATE
Description
ETHYL 3-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}AMINO)-5-PHENYLTHIOPHENE-2-CARBOXYLATE is a thiophene-based derivative featuring a complex substitution pattern. Its structure includes:
- A central thiophene ring substituted at positions 3 and 3.
- A carbamoyl amino group at position 3, linked to a 4-(ethoxycarbonyl)phenyl moiety.
- A phenyl group at position 5 and an ethoxycarbonyl ester at position 2.
Properties
IUPAC Name |
ethyl 3-[(4-ethoxycarbonylphenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-3-29-21(26)16-10-12-17(13-11-16)24-23(28)25-18-14-19(15-8-6-5-7-9-15)31-20(18)22(27)30-4-2/h5-14H,3-4H2,1-2H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNDNZBBYVHGFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}AMINO)-5-PHENYLTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Esterification: The formation of ester groups through the reaction of carboxylic acids with alcohols in the presence of acid catalysts.
Amidation: The formation of amide bonds by reacting carboxylic acids or their derivatives with amines.
Thiophene Ring Formation: The construction of the thiophene ring, which is a crucial part of the compound’s structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}AMINO)-5-PHENYLTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can be facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for esterification and amidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 3-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}AMINO)-5-PHENYLTHIOPHENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 3-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}AMINO)-5-PHENYLTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison :
- The thiazole ring (vs.
- The chloro substituent increases molecular weight (296.77 g/mol) but may reduce solubility compared to the ethoxycarbonyl group in the target compound .
ETHYL 4-AMINO-3-(4-BROMOPHENYL)-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE ()
- Structure : Thiazole with 4-bromophenyl and thioxo groups.
- Molecular Formula : C₁₂H₁₁BrN₂O₂S₂.
- Properties :
- Density: 1.344 g/cm³ (predicted).
- Safety: Labeled as an irritant.
Comparison :
- The thioxo group introduces additional hydrogen-bonding capacity, which may improve target binding affinity compared to the carbamoyl group in the target compound .
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl Alkyl Carbamates ()
- Structure : Phenyl carbamates with dichlorophenyl substituents.
- Lipophilicity : Determined via HPLC (log k values). For example:
- Compound 4a (methyl carbamate): log k = 1.2.
- Compound 5a (ethyl carbamate): log k = 1.5.
Comparison :
- The target compound’s ethoxycarbonyl group likely increases lipophilicity (log k > 1.5) compared to chlorophenyl analogs.
ETHYL 4-((2-[(4-FLUOROBENZOYL)AMINO]PHENYL)SULFANYL)-2-(METHYLSULFANYL)-5-PYRIMIDINECARBOXYLATE ()
- Structure : Pyrimidine core with fluorobenzoyl and methylsulfanyl groups.
- Molecular Weight : 443.5 g/mol.
- Lipophilicity : XLogP3 = 4.6.
Comparison :
- The pyrimidine ring (vs. thiophene) offers greater hydrogen-bonding versatility.
- The fluorobenzoyl group enhances metabolic stability compared to the target’s phenyl substituent .
Research Implications
- Structural Modifications : Replacing thiophene with thiazole or pyrimidine alters electronic profiles and binding modes.
- Functional Groups : Ethoxycarbonyl and carbamoyl groups enhance solubility and target specificity compared to halogens.
- Synthetic Routes : Analogous compounds () suggest coupling reactions (e.g., carbamoylation) are viable for synthesis .
Biological Activity
Ethyl 3-({[4-(ethoxycarbonyl)phenyl]carbamoyl}amino)-5-phenylthiophene-2-carboxylate is a complex organic compound with potential biological activities. Its structure includes multiple functional groups that may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is ethyl 3-[[2-[1-(4-ethoxycarbonylphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate. Its molecular formula is , and it has a molecular weight of 560.6 g/mol. The structure features an ethoxycarbonyl group, a phenyl ring, and a thiophene moiety, which are critical for its biological interactions.
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
- Receptor Binding : It can bind to cell surface receptors, triggering intracellular signaling cascades that affect cell behavior.
- Modulation of Signaling Pathways : The compound may alter key signaling pathways related to growth, apoptosis, and differentiation.
Antimicrobial Properties
Research indicates that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related phenolic compounds have shown significant antibacterial activity against drug-resistant strains of Escherichia coli, suggesting potential applications in combating antibiotic resistance .
Anticancer Activity
Preliminary studies have suggested that compounds with similar structures can induce apoptosis in cancer cells. The presence of the thiophene ring is believed to enhance cytotoxicity against various cancer cell lines by promoting reactive oxygen species (ROS) generation and disrupting mitochondrial function.
Case Studies
- Antibacterial Activity :
- A study evaluated the efflux pump inhibitory (EPI) activity of phenolic compounds against drug-resistant E. coli. Results indicated that certain derivatives could significantly enhance the efficacy of antibiotics by inhibiting efflux pumps .
- Table 1 summarizes the IC50 values for various antibiotics in the presence of EPI agents.
| Antibiotic | IC50 (µg/mL) | Modulation Factor |
|---|---|---|
| Clarithromycin | 175 | 8 |
| Erythromycin | 125 | 4 |
| Ciprofloxacin | 0.06 | 2 |
- Cytotoxicity Studies :
- In vitro assays demonstrated that related compounds exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a potential therapeutic window for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
